molecular formula C27H41N7O9 B14198305 L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline CAS No. 847663-95-0

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline

Katalognummer: B14198305
CAS-Nummer: 847663-95-0
Molekulargewicht: 607.7 g/mol
InChI-Schlüssel: JCTSCWGDYSGVIV-HVTWWXFQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline is a complex peptide compound composed of multiple amino acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid analogs and coupling reagents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of reduced thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for various industrial applications.

Wirkmechanismus

The mechanism of action of L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

L-Seryl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-proline can be compared to other similar peptides, such as:

    L-Proline-based peptides: These peptides share structural similarities but may have different functional properties.

    Glycylglycyl-based peptides: These peptides contain glycine residues and may exhibit different biological activities.

The uniqueness of this compound lies in its specific sequence and the resulting structural and functional properties, which can be tailored for various applications.

Eigenschaften

CAS-Nummer

847663-95-0

Molekularformel

C27H41N7O9

Molekulargewicht

607.7 g/mol

IUPAC-Name

(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C27H41N7O9/c28-16(15-35)24(39)32-10-1-5-17(32)23(38)30-13-21(36)29-14-22(37)31-9-2-6-18(31)25(40)33-11-3-7-19(33)26(41)34-12-4-8-20(34)27(42)43/h16-20,35H,1-15,28H2,(H,29,36)(H,30,38)(H,42,43)/t16-,17-,18-,19-,20-/m0/s1

InChI-Schlüssel

JCTSCWGDYSGVIV-HVTWWXFQSA-N

Isomerische SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O

Kanonische SMILES

C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CO)N)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.